molecular formula C19H20N2O2 B5644653 N-phenyl-2-(piperidine-1-carbonyl)benzamide

N-phenyl-2-(piperidine-1-carbonyl)benzamide

Cat. No.: B5644653
M. Wt: 308.4 g/mol
InChI Key: IKNYPTROLGKUTC-UHFFFAOYSA-N
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Description

N-phenyl-2-(piperidine-1-carbonyl)benzamide is an organic compound that combines the structural features of benzamide and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(piperidine-1-carbonyl)benzamide typically involves the reaction of piperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with aniline to form the final product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(piperidine-1-carbonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenyl-2-(piperidine-1-carbonyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-2-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The piperidine moiety is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-2-(piperidine-1-carbonyl)benzamide is unique due to its specific combination of the benzamide and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

IUPAC Name

N-phenyl-2-(piperidine-1-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-18(20-15-9-3-1-4-10-15)16-11-5-6-12-17(16)19(23)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNYPTROLGKUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810968
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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